molecular formula C15H16N2O4 B14587412 N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-33-3

N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14587412
CAS No.: 61088-33-3
M. Wt: 288.30 g/mol
InChI Key: QPCFGLNAHUCAHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to the corresponding carboxamide derivative. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert the carboxylic acid to the amide . The reaction conditions often include mild temperatures and the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be utilized to modify the compound’s structure and enhance its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide is unique due to the presence of the furo[3,2-B]indole scaffold, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

61088-33-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C15H16N2O4/c18-7-5-17(6-8-19)15(20)13-9-12-14(21-13)10-3-1-2-4-11(10)16-12/h1-4,9,16,18-19H,5-8H2

InChI Key

QPCFGLNAHUCAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)N(CCO)CCO

Origin of Product

United States

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